7-Aminobenzo[c]oxaborol-1(3H)-ol: A Comprehensive Technical Guide on Chemical Properties and Applications
7-Aminobenzo[c]oxaborol-1(3H)-ol: A Comprehensive Technical Guide on Chemical Properties and Applications
Executive Summary
The rapid evolution of boron-based medicinal chemistry has positioned the benzoxaborole scaffold as a cornerstone for novel therapeutics and smart materials[1]. Among its derivatives, 7-aminobenzo[c]oxaborol-1(3H)-ol (CAS: 947165-27-7) stands out due to its unique structural topology. By positioning a primary amine adjacent to the boron atom within a bicyclic oxaborole ring, this molecule exhibits finely tuned Lewis acidity, exceptional diol-binding capabilities at physiological pH, and potent catalytic properties. This whitepaper synthesizes the physicochemical profiling, mechanistic pathways, and field-proven experimental protocols surrounding 7-aminobenzo[c]oxaborol-1(3H)-ol, providing a rigorous framework for researchers in drug development and chemical biology.
Physicochemical Profiling
Molecular Characteristics
The defining feature of 7-aminobenzo[c]oxaborol-1(3H)-ol is the incorporation of one of the boronic oxygens into a five-membered heterocyclic ring, fused to an aniline derivative[1]. This ring strain fundamentally alters the boron atom's electron density compared to traditional acyclic phenylboronic acids.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 7-amino-1,3-dihydro-2,1-benzoxaborol-1-ol |
| CAS Number | 947165-27-7 |
| Molecular Formula | C7H8BNO2 |
| Molecular Weight | 148.96 g/mol |
| Base pKa (Unsubstituted) | ~7.3 (Acyclic Phenylboronic Acid pKa is ~8.8) |
| Hybridization States | Neutral (sp2, trigonal planar) ⇌ Anionic (sp3, tetrahedral) |
Ionization and the Hammett Relationship
The ability of benzoxaboroles to bind target molecules depends heavily on their ionization state. The unsubstituted benzoxaborole has a pKa of ~7.3, allowing it to exist partially in its reactive anionic form at physiological pH (7.4)[2].
The introduction of the 7-amino group introduces a complex interplay of electronic effects governed by the Hammett relationship. While the amino group is electron-donating via resonance, its strong inductive electron-withdrawing effect lowers the electron density around the boron atom[2]. Furthermore, its ortho-position relative to the boron center facilitates intramolecular hydrogen bonding between the amine and the boronic hydroxyl group. This interaction stabilizes the sp3-hybridized tetrahedral boronate anion, effectively lowering the pKa and enhancing the molecule's binding affinity to cis-diols in aqueous environments[2].
Core Mechanisms & Chemical Biology
Reversible Covalent Binding with Cis-Diols
7-aminobenzo[c]oxaborol-1(3H)-ol forms reversible covalent bidentate adducts with 1,2- or 1,3-cis-diols, such as those found in saccharides (e.g., fructose) and catechols[2]. The causality behind its superior binding compared to traditional boronic acids lies in its pre-organized geometry. The five-membered oxaborole ring locks the boron atom in a conformation that minimizes the entropic penalty of binding, allowing rapid transition to the stable tetrahedral boronate ester complex[3].
Equilibrium states of 7-aminobenzoxaborole and its reversible covalent binding with cis-diols.
Formaldehyde Crosslink Reversal
In molecular pathology, formalin-fixed paraffin-embedded (FFPE) tissues suffer from formaldehyde-induced aminal and hemiaminal crosslinks, which mask nucleic acids and proteins. 7-aminobenzo[c]oxaborol-1(3H)-ol acts as a highly efficient bifunctional catalyst to reverse these adducts[4].
-
Mechanistic Causality: The boron atom acts as a Lewis acid, coordinating with the oxygen or nitrogen of the crosslink to increase its electrophilicity. Simultaneously, the adjacent 7-amino group acts as a localized proton shuttle or nucleophile. This synergistic "push-pull" mechanism unzips the crosslink, releasing the trapped biomolecules without requiring highly destructive thermal or acidic conditions[4].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing direct readouts over indirect assumptions.
Protocol 1: Determination of pKa via 11B NMR Spectroscopy
Why use 11B NMR? The boron nucleus is highly sensitive to its hybridization state. The transition from a neutral trigonal planar (sp2) geometry to an anionic tetrahedral (sp3) geometry causes a massive upfield chemical shift (from ~30 ppm to ~5 ppm). This provides a direct, self-validating readout of the ionization state without relying on secondary colorimetric indicators[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 7-aminobenzo[c]oxaborol-1(3H)-ol in a 10% D2O/H2O mixture containing 0.01 M phosphate buffer to achieve a final concentration of 16 mM[3].
-
Titration: Aliquot the solution and adjust the pH of each sample incrementally from pH 3.0 to 11.0 using 1 M HCl or 1 M NaOH. Verify pH with a calibrated micro-electrode.
-
NMR Acquisition: Record 11B NMR spectra for each pH point at 298 K. Use external Et2O·BF3 in CDCl3 as the 0 ppm reference standard[3].
-
Data Analysis: Plot the observed 11B chemical shift ( δ in ppm) against the measured pH.
-
Validation: Fit the resulting sigmoidal curve using the Boltzmann equation to extract the exact pKa value at the inflection point[3].
Protocol 2: Alizarin Red S (ARS) Competitive Binding Assay
Why use a competitive assay? Most target saccharides lack strong chromophores. ARS is a dye that acts as a fluorescent and colorimetric proxy; it changes signal intensity upon binding to boron. Displacement of ARS by the target diol causes a quantifiable signal drop, allowing precise calculation of the equilibrium constant ( Keq )[2].
Step-by-step workflow for the Alizarin Red S (ARS) competitive binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Solution A (0.144 mM ARS in 0.1 M phosphate buffer, pH 7.4) and Solution B (15 mM 7-aminobenzoxaborole in Solution A)[2].
-
Complex Formation: Mix Solutions A and B to achieve a benzoxaborole concentration gradient of 1.2–4.0 mM. Measure UV absorbance at 450–460 nm to determine the ARS-benzoxaborole binding constant ( KARS )[2].
-
Competitive Displacement: Introduce the target cis-diol (e.g., D-fructose) at varying concentrations (100–200 mM) into the pre-formed ARS-benzoxaborole complex[2].
-
Quantification: Monitor the decrease in absorbance as the diol displaces ARS. Calculate the diol binding constant ( Keq ) using competitive binding isotherms and the previously established KARS [2].
Applications in Advanced Materials & Therapeutics
Dynamic Covalent Chemistry in Self-Healing Hydrogels
Because the boronate ester bond is dynamically reversible, 7-amino-benzoxaborole derivatives are heavily utilized in the synthesis of smart biomaterials[5]. By conjugating the 7-amino group to a polymer backbone (such as hyaluronic acid), researchers create matrices that undergo rapid gelation when mixed with diol-rich polymers at physiological pH[3].
The causality of the "self-healing" property lies in the rapid on/off rate of the boron-diol bond. When the hydrogel is subjected to mechanical shear, the covalent bonds break to dissipate energy, but immediately reform once the stress is removed, making these materials ideal for 3D cell encapsulation and sustained, shear-thinning drug delivery systems[5].
References
-
Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization Source: ResearchGate URL:[Link]
- Catalysts for reversing formaldehyde adducts and crosslinks (Patent WO2018219997A1)
-
Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]
-
Injectable Self-Healing Hydrogels Based on Boronate Ester Formation between Hyaluronic Acid Partners Modified with Benzoxaborin Derivatives and Saccharides Source: Biomacromolecules (ACS Publications) URL:[Link]
-
Self-crosslinking smart hydrogels through direct complexation between benzoxaborole derivatives and diols from hyaluronic acid Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018219997A1 - Catalysts for reversing formaldehyde adducts and crosslinks - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
